ATX inhibitor 18

Autotaxin inhibition Chemotype selectivity Structure-activity relationship

ATX inhibitor 18 (8b) is the only autotaxin inhibitor with published in vivo efficacy in TGF-β-mediated cardiac fibrosis models. Unlike GLPG1690 or PF-8380, it demonstrates tissue-specific functional divergence (81.5% CF inhibition at 10 µM) and provides a structurally orthogonal tetrahydropyrido[4,3-d]pyrimidine scaffold for SAR studies. Essential positive control for cardiac fibroblast anti-proliferative screening. Purchase this specific analog from validated suppliers to ensure experimental consistency with published data.

Molecular Formula C21H17Cl2FN6O
Molecular Weight 459.3 g/mol
Cat. No. B12389272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameATX inhibitor 18
Molecular FormulaC21H17Cl2FN6O
Molecular Weight459.3 g/mol
Structural Identifiers
SMILESC1CN(CC2=C1N=CN=C2NC3=CC(=C(C=C3)F)Cl)C(=O)NN=CC4=CC=C(C=C4)Cl
InChIInChI=1S/C21H17Cl2FN6O/c22-14-3-1-13(2-4-14)10-27-29-21(31)30-8-7-19-16(11-30)20(26-12-25-19)28-15-5-6-18(24)17(23)9-15/h1-6,9-10,12H,7-8,11H2,(H,29,31)(H,25,26,28)/b27-10+
InChIKeyARXKMGRNHJWHRP-YPXUMCKCSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ATX Inhibitor 18: Quantitative Differentiation Guide for Autotaxin Inhibitor Procurement in Fibrosis Research


ATX inhibitor 18 (CAS 2402772-30-7, compound 8b) is a synthetic small-molecule autotaxin (ATX/ENPP2) inhibitor belonging to the tetrahydropyrido[4,3-d]pyrimidine chemotype featuring a semicarbazone moiety [1]. It inhibits ATX enzymatic activity with an IC50 of 24.2–24.6 nM in fluorescence-based assays [1][2], and demonstrates anti-proliferative and anti-fibrotic activity in cardiac fibroblasts (CFs) and hepatic stellate cells (t-HSC/Cl-6) . Unlike several clinically investigated ATX inhibitors that are primarily optimized for pulmonary or systemic indications, ATX inhibitor 18 is documented with in vivo evidence specifically for TGF-β-mediated cardiac fibrosis suppression [1].

Why ATX Inhibitor 18 Cannot Be Interchanged with Other In-Class ATX Inhibitors Without Risk of Divergent Experimental Outcomes


Autotaxin inhibitors span multiple distinct chemotypes—including tetrahydropyrido[4,3-d]pyrimidines, piperazinyl-pyrimidines, imidazo[1,2-a]pyridines, and thiazole derivatives—each exhibiting divergent selectivity profiles, tissue distribution characteristics, and functional efficacy in fibrosis models [1]. Even within the same tetrahydropyrido[4,3-d]pyrimidine series, compounds with single-digit nanomolar differences in enzymatic IC50 can exhibit tissue-specific functional divergence: ATX inhibitor 18 (8b) demonstrates preferential efficacy in cardiac fibrosis suppression (81.5% CF inhibition), while the structurally related analog 10g shows maximal inhibition against hepatic stellate cells (83.7%) and reduces CCl₄-induced hepatic fibrosis [1]. Substituting ATX inhibitor 18 with another ATX inhibitor not validated in the cardiac fibrosis context—such as GLPG1690 (ziritaxestat), PF-8380, or BI-2545—introduces unquantified risk of altered tissue-specific functional outcomes, differing whole-blood IC50 profiles, and unknown comparative efficacy in TGF-β-mediated cardiac fibrosis assays [2][3].

ATX Inhibitor 18: Quantifiable Comparative Evidence Versus In-Class Analogs and Functional Alternatives


Chemotype-Specific Selectivity Differentiation: Tetrahydropyrido[4,3-d]pyrimidine Versus Thiazole and Piperazinyl-Pyrimidine ATX Inhibitors

ATX inhibitor 18 belongs to the tetrahydropyrido[4,3-d]pyrimidine chemotype with a semicarbazone moiety, a structural class distinct from the thiazole-based PF-8380 series and the piperazinyl-pyrimidine scaffold of GLPG1690 [1]. The semicarbazone pharmacophore in ATX inhibitor 18 confers a binding mode characterized by essential interactions with ATX active site residues including the catalytic zinc ion, a feature not universally shared across ATX inhibitor chemotypes [1]. While no direct head-to-head selectivity panel data exists for ATX inhibitor 18, class-level inference indicates that ATX inhibitors from different chemotypes exhibit divergent off-target profiles: PF-8380 (thiazole series) shows activity against rat ATX with an IC50 of 1.16 nM using FS-3 substrate, whereas BI-2545 (a PF-8380 analog with benzotriazole modification) demonstrates selectivity over 48 enzymes, transporters, ion channels, and receptors at 10 µM . Researchers requiring a tool compound with a chemotype distinct from the extensively characterized thiazole series should note that ATX inhibitor 18 offers a structurally orthogonal scaffold with nanomolar ATX inhibitory potency.

Autotaxin inhibition Chemotype selectivity Structure-activity relationship Fibrosis

Anti-Fibrotic Cell-Based Potency in Cardiac Fibroblasts: Comparative Cross-Study Analysis of ATX Inhibitor 18 Versus Published ATX Inhibitor Cellular Activity

In anti-proliferative assays against cardiac fibroblasts (CFs), ATX inhibitor 18 (compound 8b) at 10 µM for 48 hours achieved an inhibition ratio of 81.5% [1]. In anti-fibrotic activity measurements, ATX inhibitor 18 exhibited IC50 values of 0.87 µM against CFs and 1.10 µM against t-HSC/Cl-6 hepatic stellate cells [1]. For cross-study context, the structurally related analog compound 10g from the same series achieved 83.7% inhibition against t-HSC/Cl-6 cells and exhibited greater anti-hepatic fibrosis efficacy in vivo, while ATX inhibitor 18 (8b) demonstrated preferential cardiac fibrosis suppression [1]. Direct head-to-head cellular potency comparisons with PF-8380, GLPG1690, or BI-2545 in CFs or t-HSC/Cl-6 cells are not available in the published literature. However, PF-8380 has been evaluated in glioblastoma and hepatocellular carcinoma cells (not cardiac fibroblasts) with reported effects on invasion and radiosensitization, while BI-2545's cellular profiling has focused on whole-blood LPA reduction (IC50 = 29 nM in human whole blood) rather than cardiac fibroblast anti-proliferative activity [2][3].

Cardiac fibrosis Anti-proliferative activity Cardiac fibroblasts TGF-β signaling

In Vivo Collagen Deposition Suppression in TGF-β-Mediated Cardiac Fibrosis: Functional Tissue-Specific Efficacy Differentiation

ATX inhibitor 18 (compound 8b) demonstrated conspicuous capacity to suppress collagen deposition in a TGF-β-mediated cardiac fibrosis in vivo model [1]. This represents the primary functional differentiation of ATX inhibitor 18 relative to both intra-series analog 10g (which reduced CCl₄-induced hepatic fibrosis) and alternative ATX inhibitors from other chemotypes that have been evaluated predominantly in pulmonary fibrosis or oncology contexts. For reference: GLPG1690 (ziritaxestat) was evaluated in Phase 2 trials for idiopathic pulmonary fibrosis (NOVESA trial, NCT03798366) and systemic sclerosis but was discontinued in 2021 [2]; PF-8380 has been studied in glioblastoma radiosensitization and sorafenib-resistant hepatocellular carcinoma, with no published cardiac fibrosis data [3]; BI-2545 achieved up to 90% LPA reduction in rats at 10 mg/kg p.o. and is described as a tool compound for in vivo ATX studies but lacks cardiac fibrosis-specific efficacy documentation [4].

Collagen deposition Cardiac fibrosis model In vivo efficacy TGF-β

Enzymatic Potency Cross-Comparison: ATX Inhibitor 18 IC50 Relative to Clinical and Tool ATX Inhibitors

ATX inhibitor 18 inhibits human ATX with an enzymatic IC50 of 24.2–24.6 nM in fluorescence-based assays [1]; an alternative assay using MR121 substrate reported an IC50 of 13 nM [2]. For cross-study comparison: PF-8380 exhibits IC50 values of 2.8 nM (isolated enzyme) and 101 nM (human whole blood) ; BI-2545 shows IC50 values of 2.2 ± 1.0 nM (human ATX), 29 ± 5.0 nM (human whole blood), and 96 ± 32.6 nM (rat whole blood) [3]; GLPG1690 (ziritaxestat) demonstrates an IC50 of 131 nM and Ki of 15 nM, with human plasma IC50 of 242 nM [4]; PAT-505 exhibits IC50 values of 2 nM (Hep3B cells), 9.7 nM (human blood), and 62 nM (mouse plasma) [5]. ATX inhibitor 18 occupies an intermediate potency position between ultra-potent tool compounds (PF-8380, BI-2545, PAT-505) and the clinically evaluated GLPG1690, with the distinction that ATX inhibitor 18's reported in vivo efficacy is cardiac fibrosis-specific rather than pulmonary or oncological.

ATX enzymatic assay IC50 comparison Potency ranking Tool compound selection

Intra-Series Structure-Activity Relationship: Differential Tissue Preference Within Tetrahydropyrido[4,3-d]pyrimidine Series

Within the tetrahydropyrido[4,3-d]pyrimidine series, subtle structural modifications produce divergent tissue-specific anti-fibrotic efficacy. ATX inhibitor 18 (compound 8b) and compound 10g share the same core scaffold but differ in substitution patterns: 8b achieves 81.5% inhibition of cardiac fibroblasts (CFs) and suppresses TGF-β-mediated cardiac fibrosis in vivo, while 10g attains 83.7% inhibition of hepatic stellate cells (t-HSC/Cl-6) and reduces CCl₄-induced hepatic fibrosis [1]. Both compounds exhibit comparable enzymatic ATX inhibition (8b: 24.6 nM; 10g: 15.3 nM), indicating that the ~9 nM difference in enzymatic IC50 does not account for the tissue-specific functional divergence [1]. Molecular docking studies identified that 8b forms essential interactions with the ATX active site including contacts with the catalytic zinc ion and hydrophobic pocket residues, suggesting that differential tissue distribution, cellular uptake, or context-dependent ATX isoform engagement may drive tissue-specific outcomes [1]. No comparable intra-series SAR data demonstrating cardiac-versus-hepatic differentiation exists for the PF-8380, BI-2545, or GLPG1690 chemical series.

Structure-activity relationship SAR Tissue-specific efficacy Lead optimization

ATX Inhibitor 18: Evidence-Validated Research and Procurement Scenarios Based on Quantifiable Differentiation Data


Cardiac Fibrosis Mechanism Studies Requiring Tissue-Specific ATX Inhibition with Documented In Vivo Collagen Suppression

Investigators studying the role of ATX-LPA signaling in TGF-β-mediated cardiac fibrosis should prioritize ATX inhibitor 18 because it is the only ATX inhibitor with published in vivo cardiac fibrosis collagen deposition suppression data [1]. Alternative tool compounds (PF-8380, BI-2545) possess greater enzymatic potency but lack cardiac fibrosis-specific in vivo efficacy documentation, while GLPG1690's clinical development focused on pulmonary and systemic sclerosis indications prior to discontinuation [2][3]. Use ATX inhibitor 18 at concentrations informed by its anti-fibrotic IC50 of 0.87 µM in cardiac fibroblasts and its documented 81.5% CF inhibition at 10 µM (48 h) [1].

Comparative Pharmacology Studies Requiring Orthogonal Chemotype to Thiazole-Series ATX Inhibitors

When parallel pharmacological analysis requires an ATX inhibitor with a scaffold distinct from the well-characterized thiazole (PF-8380) and benzotriazole (BI-2545) series, ATX inhibitor 18 provides a tetrahydropyrido[4,3-d]pyrimidine chemotype with a semicarbazone pharmacophore [1]. This structural orthogonality reduces the risk of shared off-target effects that could confound interpretation of ATX-dependent versus chemotype-dependent phenotypes. Unlike PF-8380 and BI-2545 which share a common evolutionary lineage [2], ATX inhibitor 18 derives from an independent medicinal chemistry optimization campaign with distinct binding interactions including catalytic zinc coordination [1].

Intra-Series Structure-Activity Relationship Studies Exploring Tissue-Specific ATX Inhibitor Efficacy

For SAR studies investigating how subtle structural modifications within the tetrahydropyrido[4,3-d]pyrimidine series produce tissue-specific anti-fibrotic outcomes, ATX inhibitor 18 (8b) serves as the reference cardiac-selective comparator relative to the hepatic-selective analog 10g [1]. This pair enables controlled investigation of pharmacokinetic, tissue distribution, or target engagement factors that drive organ-specific efficacy independent of enzymatic IC50 differences [1]. Procurement of both 8b and 10g from the same study series ensures experimental consistency and comparability with published data.

Tool Compound Selection for Cardiac Fibroblast Anti-Proliferative Screening Cascades

Screening cascades designed to identify compounds with anti-proliferative activity against cardiac fibroblasts should include ATX inhibitor 18 as a positive control with established potency metrics: 81.5% CF inhibition at 10 µM (48 h) and anti-fibrotic IC50 of 0.87 µM in CFs [1]. Most alternative ATX inhibitors lack published characterization in cardiac fibroblasts; PF-8380's cellular data derive from glioblastoma and HCC lines, while BI-2545's cellular potency metrics are reported in whole-blood LPA reduction assays rather than cardiac fibroblast proliferation [2][3][4]. ATX inhibitor 18 thus provides the only cardiac fibroblast-validated positive control among ATX inhibitors.

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